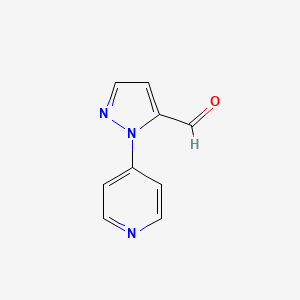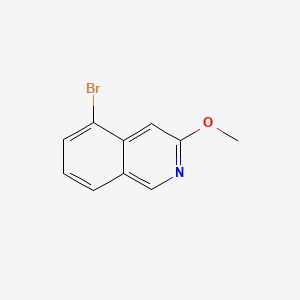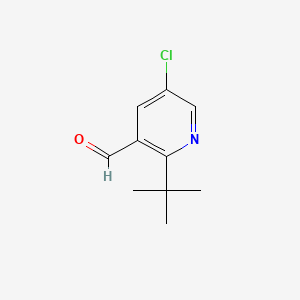
2-(tert-Butyl)-5-chloronicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-5-chloronicotinaldehyde is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a tert-butyl group at the second position, a chlorine atom at the fifth position, and an aldehyde group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-chloronicotinaldehyde typically involves multi-step organic reactions. One common method is the chlorination of 2-tert-butylpyridine followed by formylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The formylation step often involves the use of formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
化学反应分析
Types of Reactions
2-(tert-Butyl)-5-chloronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst
Major Products Formed
Oxidation: 2-Tert-butyl-5-chloropyridine-3-carboxylic acid
Reduction: 2-Tert-butyl-5-chloropyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学研究应用
2-(tert-Butyl)-5-chloronicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(tert-Butyl)-5-chloronicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. The chlorine atom and tert-butyl group may also influence the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
2-Tert-butyl-5-chloropyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Tert-butyl-3-chloropyridine: Chlorine atom is at a different position, leading to different reactivity and properties.
2-Tert-butyl-5-bromopyridine-3-carbaldehyde: Bromine atom instead of chlorine, which can affect the compound’s reactivity and biological activity.
Uniqueness
2-(tert-Butyl)-5-chloronicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, chlorine atom, and aldehyde group makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
属性
CAS 编号 |
1211534-07-4 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.662 |
IUPAC 名称 |
2-tert-butyl-5-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,3)9-7(6-13)4-8(11)5-12-9/h4-6H,1-3H3 |
InChI 键 |
PLUYYEMQMSUADB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1C=O)Cl |
同义词 |
2-tert-butyl-5-chloronicotinaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


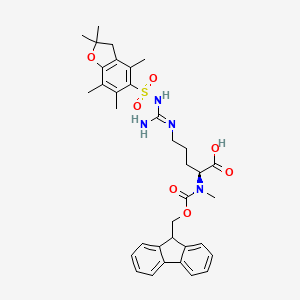
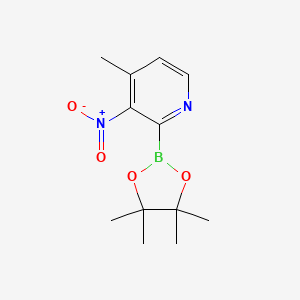
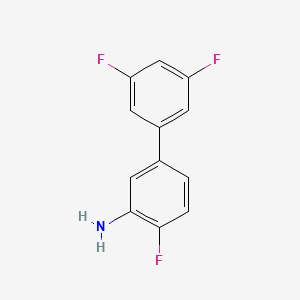
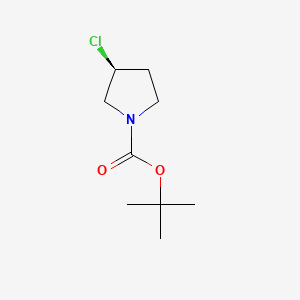
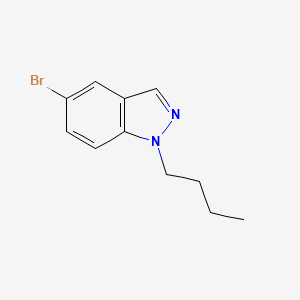
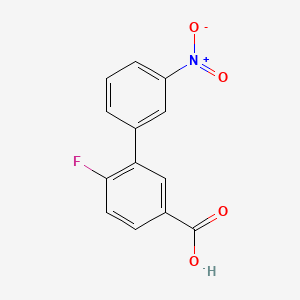
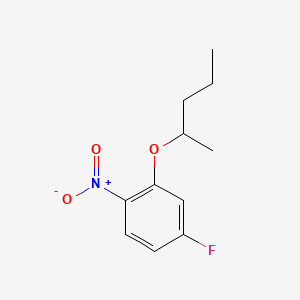
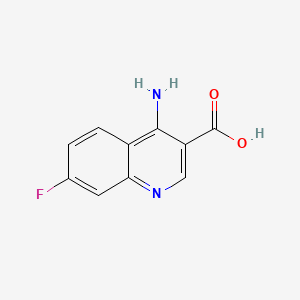
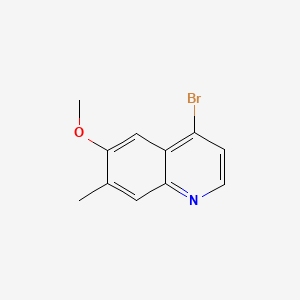
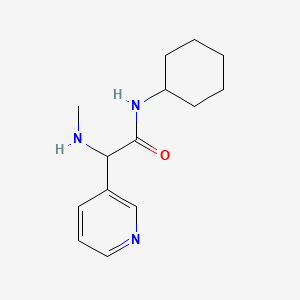
![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)

